![molecular formula C14H25NO2 B567366 Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate CAS No. 1241725-67-6](/img/structure/B567366.png)
Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular formula of “Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate” is C14H25NO2 . The average mass is 239.354 Da and the monoisotopic mass is 239.188522 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate” include a density of 1.0±0.1 g/cm3, boiling point of 314.2±11.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 55.5±3.0 kJ/mol, flash point of 143.8±19.3 °C, and index of refraction of 1.499 . It has 3 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and no Rule of 5 violations .
Scientific Research Applications
Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate: Scientific Research Applications
Pharmaceutical Synthesis: This compound may serve as a building block or intermediate in the synthesis of various pharmaceuticals. Similar piperidine derivatives are used to create amides, sulphonamides, and other bases essential in drug development .
PROTAC Development: Related piperidine compounds are utilized as semi-flexible linkers in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation, which is a promising approach in drug discovery .
Safety and Hazards
“Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h11-12H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRUEISLIRKQHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678351 |
Source
|
Record name | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1241725-67-6 |
Source
|
Record name | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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